Target Engagement: MPO Inhibition Selectivity Over CYP3A4
2-(Benzyloxy)-3-iodopyridin-4-amine demonstrates a pronounced selectivity for myeloperoxidase (MPO) over the key drug-metabolizing enzyme CYP3A4. In standardized enzymatic assays, the compound inhibits recombinant human MPO with an IC₅₀ of 159 nM, whereas its inhibitory activity against CYP3A4 is substantially weaker, requiring a concentration of 2.60 × 10³ nM (2.6 µM) to achieve 50% inhibition [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 159 nM (MPO); IC₅₀ = 2,600 nM (CYP3A4) |
| Comparator Or Baseline | Within-compound selectivity (MPO vs. CYP3A4) |
| Quantified Difference | 16.4-fold greater potency for MPO over CYP3A4 |
| Conditions | Inhibition of recombinant human MPO incubated for 10 min in presence of 120 mM NaCl; CYP3A4 inhibition (unknown origin) [1] |
Why This Matters
This >16-fold selectivity window indicates reduced potential for CYP3A4-mediated drug-drug interactions, a critical consideration when prioritizing compounds for in vivo pharmacological studies.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). IC50 values for MPO (159 nM) and CYP3A4 (2.60E+3 nM). View Source
